molecular formula C11H11BrO2 B12935928 Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate

Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B12935928
M. Wt: 255.11 g/mol
InChI Key: KHVNXSCXQYDRAF-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom at the 7th position and a carboxylate ester group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-5-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while reduction reactions can produce dehalogenated compounds.

Scientific Research Applications

Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate: This compound features a keto group at the 3rd position, which can significantly alter its reactivity and biological activity.

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound lacks the bromine atom, making it less reactive in substitution reactions but potentially more stable.

Uniqueness

Methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate is unique due to the presence of both the bromine atom and the carboxylate ester group

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 7-bromo-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)8-5-7-3-2-4-9(7)10(12)6-8/h5-6H,2-4H2,1H3

InChI Key

KHVNXSCXQYDRAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCC2)C(=C1)Br

Origin of Product

United States

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